molecular formula C11H9N3O B2554157 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 1500937-19-8

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile

Cat. No.: B2554157
CAS No.: 1500937-19-8
M. Wt: 199.213
InChI Key: UYVDFHFGGJLVQT-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . This compound features a benzonitrile group attached to an oxazole ring, which is further substituted with an aminomethyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(aminomethyl)benzonitrile with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized protocols. These methods focus on maximizing yield while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, primary amines, and other functionalized compounds .

Scientific Research Applications

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile is unique due to the presence of both the benzonitrile and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

4-[4-(aminomethyl)-1,3-oxazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-5-8-1-3-9(4-2-8)11-14-10(6-13)7-15-11/h1-4,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDFHFGGJLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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